![molecular formula C17H12ClN5O B214864 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation. This mechanism of action is specific to the mutant form of EGFR, which is overexpressed in NSCLC cells.
Biochemical and Physiological Effects:
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the induction of apoptosis, and the inhibition of cell proliferation. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole is its specificity for the mutant form of EGFR, which makes it a promising therapeutic agent for NSCLC. However, one limitation of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole, including the development of more efficient synthesis methods, the investigation of its potential for use in combination therapy with other anticancer agents, and the exploration of its potential for the treatment of other types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole and to identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole involves a multistep process that includes the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form 5-(2-chlorophenyl)-4-isoxazolyl-2-nitrobenzaldehyde. This intermediate is then reacted with 4-methylphenylhydrazine to form 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetrazole. The overall yield of this process is around 10%.
Scientific Research Applications
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole has been extensively studied for its therapeutic potential in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. In preclinical studies, it has also been shown to have a favorable safety profile and to be well-tolerated by patients.
properties
Product Name |
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole |
---|---|
Molecular Formula |
C17H12ClN5O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-[1-(4-methylphenyl)tetrazol-5-yl]-1,2-oxazole |
InChI |
InChI=1S/C17H12ClN5O/c1-11-6-8-12(9-7-11)23-17(20-21-22-23)14-10-19-24-16(14)13-4-2-3-5-15(13)18/h2-10H,1H3 |
InChI Key |
FVPWEVIJFLRSTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.